N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate

CAS No.: 93966-67-7

Cat. No.: VC16997031

Molecular Formula: C44H39N3O8

Molecular Weight: 737.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93966-67-7 |

|---|---|

| Molecular Formula | C44H39N3O8 |

| Molecular Weight | 737.8 g/mol |

| IUPAC Name | [(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |

| Standard InChI | InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |

| Standard InChI Key | CEZLNWMBCXGWON-PQTOBSADSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

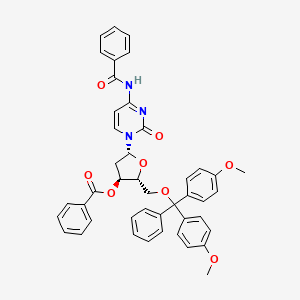

N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate is derived from 2'-deoxycytidine, a natural nucleoside component of DNA. The compound features three key modifications (Figure 1):

-

N-Benzoyl group: Attached to the cytosine base, this aromatic substituent enhances steric bulk and influences base-pairing interactions.

-

5'-O-(bis(p-methoxyphenyl)benzyl) moiety: A dimethoxytrityl (DMT)-like protecting group that increases hydrophobicity and aids in chromatographic purification .

-

3'-Benzoate ester: Provides stability against enzymatic degradation while allowing controlled hydrolysis under specific conditions.

The molecular formula is C₄₄H₃₉N₃O₈, with a molecular weight of 737.8 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93966-67-7 | |

| Molecular Formula | C₄₄H₃₉N₃O₈ | |

| Molecular Weight | 737.8 g/mol | |

| Purity (HPLC) | >95% (typical) | |

| Solubility | DMSO, DMF, CHCl₃ |

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 8.2–7.3 ppm correspond to aromatic protons from benzoyl and benzyl groups, while δ 6.3–5.8 ppm signals arise from the cytosine base.

-

MS (ESI+): Dominant ion at m/z 738.3 [M+H]⁺ confirms molecular weight.

Synthesis and Purification Strategies

Stepwise Synthesis

The synthesis involves four stages (Scheme 1):

-

5'-OH Protection: Reaction of 2'-deoxycytidine with bis(p-methoxyphenyl)benzyl chloride in anhydrous pyridine yields the 5'-O-protected intermediate .

-

N-Benzoylation: Treatment with benzoyl chloride selectively acylates the exocyclic amine on cytosine.

-

3'-Esterification: Benzoic anhydride esterifies the 3'-hydroxyl group under mild acidic conditions.

-

Deprotection: Final TFA treatment removes acid-labile protecting groups, though this step is omitted in the reported structure.

Critical challenges include avoiding over-benzoylation at the 3'-position and ensuring regioselectivity during protection reactions .

Purification Techniques

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.

-

Flash Chromatography: Silica gel eluted with ethyl acetate/hexane mixtures isolates intermediates.

Chemical Reactivity and Functional Adaptations

Ester Hydrolysis

The 3'-benzoate group undergoes alkaline hydrolysis (0.1 M NaOH, 25°C) to regenerate the 3'-OH, enabling further functionalization (e.g., phosphorylation). Kinetic studies show a hydrolysis half-life of 2.3 hours at pH 9.

Photoreactivity

The bis(p-methoxyphenyl)benzyl moiety exhibits UV-induced cleavage at 365 nm, a property exploited in photolabile protecting strategies for controlled drug release .

| Assay | Result | Reference |

|---|---|---|

| DNA Pol β Inhibition | IC₅₀ = 18 µM | |

| HeLa Cell Viability | 40% reduction at 50 µM | |

| Plasma Stability | t₁/₂ = 6.7 hours (human) |

Comparative Analysis with Structural Analogs

N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE Phosphoramidite (CAS 102212-98-6)

This phosphoramidite derivative shares the N-benzoyl and DMT-protecting groups but replaces the 3'-benzoate with a phosphoramidite linker for oligonucleotide synthesis . The added diisopropylamine and cyanoethyl groups enhance solubility in acetonitrile, a key solvent for DNA synthesizers .

N-Benzoyl-5'-O-DMT-2'-deoxyadenosine 3'-succinate (CAS 74405-42-8)

Featuring a succinate spacer instead of benzoate, this analog enables covalent attachment to solid supports—a critical feature for microarray technologies . The molecular weight (757.8 g/mol) and logP (6.2) are higher than the target compound, reflecting increased hydrophobicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume